REACTION_CXSMILES
|
CS(O)(=O)=O.[N:6]1[CH:11]=[CH:10][CH:9]=[C:8]([CH:12]2[CH2:17][CH2:16][CH2:15][CH2:14][N:13]2[S:18]([C:21]2[CH:26]=[CH:25][C:24]([NH:27]C(=O)C)=[CH:23][CH:22]=2)(=[O:20])=[O:19])[CH:7]=1.C(=O)(O)[O-].[Na+]>CO>[N:6]1[CH:11]=[CH:10][CH:9]=[C:8]([CH:12]2[CH2:17][CH2:16][CH2:15][CH2:14][N:13]2[S:18]([C:21]2[CH:22]=[CH:23][C:24]([NH2:27])=[CH:25][CH:26]=2)(=[O:20])=[O:19])[CH:7]=1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)C1N(CCCC1)S(=O)(=O)C1=CC=C(C=C1)NC(C)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction liquid
|
Type
|
CUSTOM
|
Details
|
layer separation operation
|
Type
|
ADDITION
|
Details
|
by adding ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated sodium chloride aqueous solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under a reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)C1N(CCCC1)S(=O)(=O)C1=CC=C(N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 695 mg | |
YIELD: CALCULATEDPERCENTYIELD | 78.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |